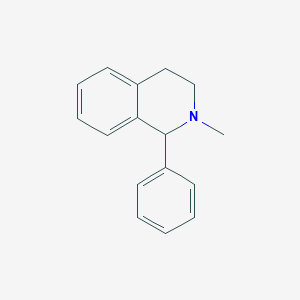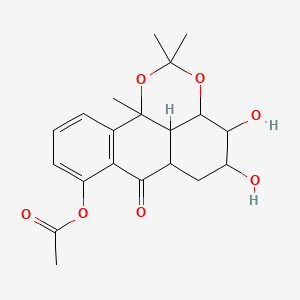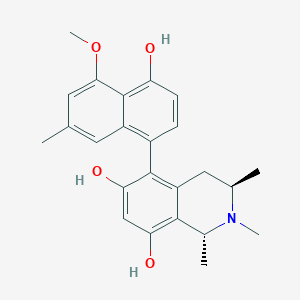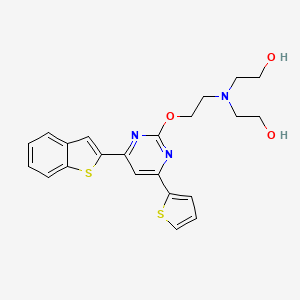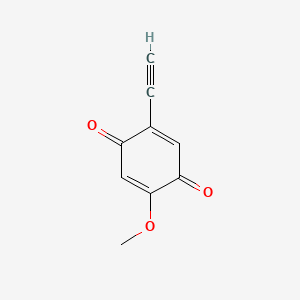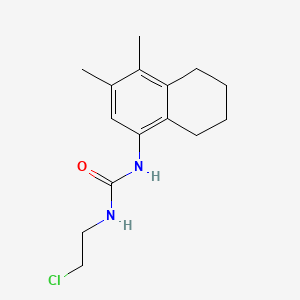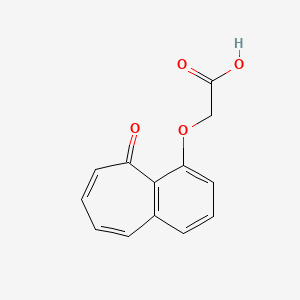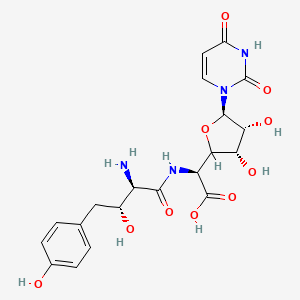
1-(5'-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that features a unique combination of amino acids and sugar derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from readily available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the amino acid derivative: The (2S,3R)-3-Hydroxyhomotyrosyl is synthesized through enantioselective synthesis methods.
Glycosylation: The amino acid derivative is glycosylated with beta-D-allofuranosyluronic acid under specific conditions to form the glycosylated product.
Coupling with uracil: The glycosylated product is then coupled with uracil to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5’-(((2S,3R)-3-Hydroxytyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
- 1-(5’-(((2S,3R)-3-Hydroxyphenylalaninyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
Uniqueness
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and sugar derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
93806-77-0 |
|---|---|
Fórmula molecular |
C20H24N4O10 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R)-2-amino-3-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O10/c21-12(10(26)7-8-1-3-9(25)4-2-8)17(30)23-13(19(31)32)16-14(28)15(29)18(34-16)24-6-5-11(27)22-20(24)33/h1-6,10,12-16,18,25-26,28-29H,7,21H2,(H,23,30)(H,31,32)(H,22,27,33)/t10-,12-,13+,14+,15-,16?,18-/m1/s1 |
Clave InChI |
AVYSGDZBNFZXET-DVZIPJDQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H]([C@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)


